![molecular formula C11H9FN2O B12894786 3-(3-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12894786.png)
3-(3-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Its chemical formula is C9H7FN2O , and its molecular weight is 178.16 g/mol .
- The compound features a fluorine-substituted phenyl group and an isoxazole ring.
- It exhibits interesting pharmacological properties due to its unique structure.
3-(3-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole: is a heterocyclic compound with a fused pyrroloisoxazole ring system.
Méthodes De Préparation
- Synthetic Routes :
- One common synthetic route involves the cyclization of an appropriate precursor. For example, 3-(3-fluorophenyl)-5-aminopyrazole can be cyclized to form the isoxazole ring.
- Another method is the reaction of 3-(3-fluorophenyl)isoxazole-5-carbaldehyde with suitable reagents.
- Reaction Conditions :
- These reactions typically occur under mild conditions, often using organic solvents and catalysts.
- Industrial Production :
- While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories.
Analyse Des Réactions Chimiques
- Reactions :
- Oxidation : The compound can undergo oxidation reactions, leading to the formation of various functional groups.
- Substitution : Nucleophilic substitution reactions can occur at the isoxazole ring.
- Reduction : Reduction of the carbonyl group may yield the corresponding alcohol.
- Common Reagents and Conditions :
- Oxidation: Often performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
- Substitution: Sodium hydroxide (NaOH) or hydrazine hydrate (N2H4·H2O) can be used.
- Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
- Major Products :
- The major products depend on the specific reaction conditions and starting materials.
Applications De Recherche Scientifique
- Chemistry : Used as a building block in the synthesis of more complex compounds.
- Biology : Investigated for potential biological activities, such as enzyme inhibition or receptor binding.
- Medicine : May have applications in drug discovery due to its unique structure.
- Industry : Limited industrial applications, but its derivatives could find use in materials science.
Mécanisme D'action
- The exact mechanism of action is context-dependent and would vary based on specific applications.
- Potential molecular targets could include enzymes, receptors, or cellular pathways.
Comparaison Avec Des Composés Similaires
- Similar Compounds :
- 3-(4-Fluorophenyl)isoxazole : A related compound with a fluorine-substituted phenyl group.
- 3-(2-Fluorophenyl)isoxazole : Another fluorinated isoxazole derivative.
- 3-(3-Bromophenyl)isoxazol-5-amine : Contains a bromine substituent.
- Uniqueness : The presence of both the fluorine-substituted phenyl group and the isoxazole ring makes our compound distinct.
Remember that this compound’s applications and properties are still an active area of research, and further studies are needed to fully understand its potential
Propriétés
Formule moléculaire |
C11H9FN2O |
|---|---|
Poids moléculaire |
204.20 g/mol |
Nom IUPAC |
3-(3-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C11H9FN2O/c12-8-3-1-2-7(6-8)10-9-4-5-13-11(9)15-14-10/h1-3,6,13H,4-5H2 |
Clé InChI |
UJIKPAVAEBZLGT-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C1C(=NO2)C3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7H-Pyrano[4,3-d]isoxazol-7-one, 3-(2,6-dichlorophenyl)-4,5-dihydro-](/img/structure/B12894704.png)
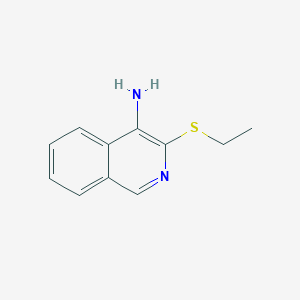
![1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12894709.png)
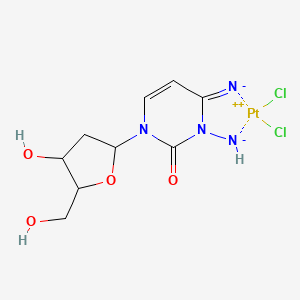

![4-[(2,5-Dioxopyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12894722.png)
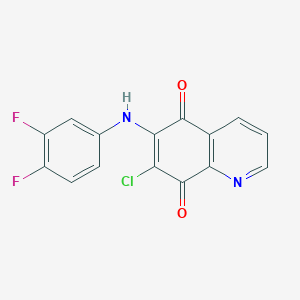
![Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate](/img/structure/B12894732.png)
![3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B12894733.png)
![4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12894734.png)
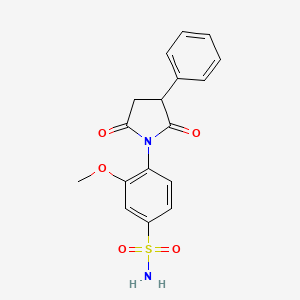
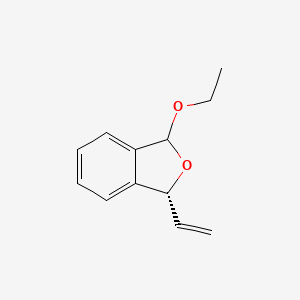
![2-{[2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl]amino}ethan-1-ol](/img/structure/B12894756.png)
![2-(Aminomethyl)benzo[d]oxazole-5-methanol](/img/structure/B12894767.png)
